Nebivolol hydrochloride

Description

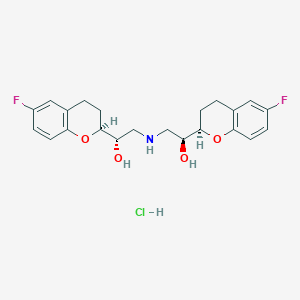

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

(1S)-1-[(2R)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-[[(2S)-2-[(2S)-6-fluoro-3,4-dihydro-2H-chromen-2-yl]-2-hydroxyethyl]amino]ethanol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25F2NO4.ClH/c23-15-3-7-19-13(9-15)1-5-21(28-19)17(26)11-25-12-18(27)22-6-2-14-10-16(24)4-8-20(14)29-22;/h3-4,7-10,17-18,21-22,25-27H,1-2,5-6,11-12H2;1H/t17-,18-,21-,22+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWEXHQAEWHKGCW-BIISKSHESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)F)OC1C(CNCC(C3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC(=C2)F)O[C@H]1[C@H](CNC[C@@H]([C@@H]3CCC4=C(O3)C=CC(=C4)F)O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26ClF2NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1049065 | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

441.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

152520-56-4, 169293-50-9 | |

| Record name | 2H-1-Benzopyran-2-methanol, α,α′-[iminobis(methylene)]bis[6-fluoro-3,4-dihydro-, hydrochloride (1:1), (αR,α′R,2R,2′S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=152520-56-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | rac Nebivolol hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1049065 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1RS, 1â??RS)-1, 1â??-[(2RS, 2â??SR)-bis(6-fluoro-3, 4-dihydro-2H-1-benzopyran-2-yl)]-2, 2â??-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (1RS,1'RS)-1,1'-[(2RS,2'SR)-bis(6-fluoro-3,4-dihydro-2H-1-benzopyran-2-yl)]- 2,2'-iminodiethanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Mechanism of Action of Nebivolol Hydrochloride on Beta-1 Adrenergic Receptors

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nebivolol hydrochloride represents a significant advancement in beta-blocker pharmacology, distinguishing itself as a third-generation agent with a multifaceted mechanism of action. It combines highly selective beta-1 (β1) adrenergic receptor antagonism with a unique vasodilatory effect mediated by the potentiation of the endothelial nitric oxide (NO) pathway.[1][2][3] This dual action allows for effective blood pressure control and management of heart failure, while offering a favorable hemodynamic profile compared to traditional beta-blockers.[1][4][5] This guide provides an in-depth exploration of nebivolol's molecular interactions, the stereospecific contributions of its enantiomers, its activity as an inverse agonist, and the experimental methodologies required to validate its distinct pharmacological properties.

The Core Directive: High-Selectivity Beta-1 Adrenergic Receptor Antagonism

The primary mechanism of nebivolol is the competitive and highly selective blockade of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1] This action antagonizes the effects of catecholamines like norepinephrine and epinephrine, leading to reduced heart rate (negative chronotropy), decreased myocardial contractility (negative inotropy), and subsequently, a lower cardiac output and reduced myocardial oxygen demand.[1][6]

Stereoselectivity and Molecular Binding

Nebivolol is administered as a racemate of two enantiomers: d-nebivolol [(S,R,R,R)-nebivolol] and l-nebivolol [(R,S,S,S)-nebivolol].[7][8][9] The potent and selective β1-blocking activity resides almost exclusively in the d-enantiomer.[7][9] Studies have shown that d-nebivolol has a significantly higher affinity for β1-receptors compared to l-nebivolol.[7] This stereospecificity is a critical aspect of its design, allowing for the separation of its primary beta-blocking function from its vasodilatory effects, which are largely attributed to the l-enantiomer.

Quantitative Assessment of Unparalleled Selectivity

Nebivolol's hallmark is its exceptional selectivity for β1- over β2-adrenergic receptors. This property is crucial for minimizing side effects associated with non-selective beta-blockade, such as bronchoconstriction in patients with respiratory conditions.[4] The selectivity ratio, determined by comparing the inhibitory constants (Ki) at β2 versus β1 receptors, ranks nebivolol as the most β1-selective blocker available in clinical practice.[3]

| Compound | β1 Ki (nM) | β2 Ki (nM) | Selectivity Ratio (β2 Ki / β1 Ki) |

| d-Nebivolol | ~0.8 | ~220 | ~275 |

| Bisoprolol | ~10 | ~200 | ~20[10][11] |

| Metoprolol | ~25 | ~1000 | ~40 |

| Atenolol | ~100 | ~2000 | ~20 |

| Propranolol | ~5 | ~5 | ~1 (Non-selective) |

| Note: Ki values are approximate and can vary based on experimental conditions and tissue source. Data synthesized from multiple pharmacological studies. |

This high degree of selectivity is maintained at therapeutic doses (≤10 mg) in most individuals (extensive metabolizers).[8][12]

Experimental Protocol: Competitive Radioligand Binding Assay

To empirically determine the binding affinity and selectivity of nebivolol, a competitive radioligand binding assay is the gold standard. This protocol provides a self-validating system for quantifying these critical parameters.

Objective: To determine the inhibitory constants (Ki) of d-nebivolol for β1- and β2-adrenergic receptors.

Materials:

-

Receptor Source: Membranes prepared from cells expressing human β1- or β2-adrenergic receptors (e.g., CHO or HEK293 cells) or from human myocardial tissue.[10][11]

-

Radioligand: A non-selective, high-affinity beta-receptor antagonist, such as [¹²⁵I]-Iodocyanopindolol ([¹²⁵I]-CYP).[10][11][13]

-

Competitor: d-Nebivolol hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-selective antagonist (e.g., 10 µM Propranolol).[14]

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.[15]

-

Instrumentation: 96-well plates, FilterMate™ harvester, and a scintillation counter (e.g., MicroBeta counter).[15]

Step-by-Step Methodology:

-

Membrane Preparation: Homogenize the cell or tissue source in ice-cold lysis buffer and pellet the membranes via centrifugation. Resuspend the final pellet in the assay buffer. Determine protein concentration using a BCA assay.[15]

-

Assay Setup: In a 96-well plate, prepare triplicate wells for:

-

Total Binding: Receptor membranes + [¹²⁵I]-CYP + Assay Buffer.

-

Non-specific Binding (NSB): Receptor membranes + [¹²⁵I]-CYP + 10 µM Propranolol.

-

Competition: Receptor membranes + [¹²⁵I]-CYP + varying concentrations of d-nebivolol (e.g., 10⁻¹² M to 10⁻⁵ M).

-

-

Incubation: Add a fixed concentration of [¹²⁵I]-CYP (typically at its Kd value) to all wells, followed by the respective competitor or control solutions. Incubate the plate for 60-90 minutes at 30°C to reach equilibrium.[15]

-

Harvesting: Terminate the binding reaction by rapid vacuum filtration through glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI). This traps the receptor-bound radioligand while unbound ligand passes through. Wash the filters multiple times with ice-cold wash buffer.[15]

-

Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - Non-specific Binding.

-

Plot the percentage of specific binding against the log concentration of d-nebivolol to generate a competition curve.

-

Use non-linear regression analysis (e.g., in GraphPad Prism) to fit the data to a one-site or two-site competition model and determine the IC₅₀ value (the concentration of nebivolol that displaces 50% of the radioligand).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[15]

-

Causality and Trustworthiness: This protocol is self-validating through the inclusion of total and non-specific binding controls, which ensures that the measured signal is due to specific receptor interactions. The use of a well-characterized radioligand and validated receptor sources provides authoritative grounding. Repeating the assay for both β1 and β2 receptors allows for the direct calculation of the selectivity ratio.

Visualization: Radioligand Binding Assay Workflow

Sources

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. A Review of Nebivolol Pharmacology and Clinical Evidence - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Nebivolol - Wikipedia [en.wikipedia.org]

- 5. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 6. droracle.ai [droracle.ai]

- 7. tandfonline.com [tandfonline.com]

- 8. Nebivolol (Bystolic), a Novel Beta Blocker for Hypertension - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Page loading... [guidechem.com]

- 10. Characterization of β1-selectivity, adrenoceptor-Gs-protein interaction and inverse agonism of nebivolol in human myocardium - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Characterization of beta(1)-selectivity, adrenoceptor-G(s)-protein interaction and inverse agonism of nebivolol in human myocardium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. droracle.ai [droracle.ai]

- 13. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. giffordbioscience.com [giffordbioscience.com]

An In-Depth Technical Guide on the Cardiovascular Effects of d-Nebivolol versus l-Nebivolol

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Nebivolol, a third-generation β-blocker, presents a unique pharmacological profile attributable to its racemic mixture of d- and l-enantiomers. This guide delves into the distinct and synergistic cardiovascular effects of d-nebivolol and l-nebivolol. While d-nebivolol is primarily responsible for the selective β1-adrenergic receptor blockade characteristic of this drug class, l-nebivolol mediates vasodilation through the nitric oxide (NO) pathway. This stereospecificity results in a hemodynamic profile that distinguishes nebivolol from traditional β-blockers, offering potential advantages in the management of cardiovascular diseases. This document will explore the mechanistic underpinnings of each enantiomer's action, present comparative data on their cardiovascular effects, and provide insights into the experimental methodologies used to elucidate these properties.

Introduction: The Stereoisomerism of Nebivolol

Nebivolol is a racemic compound consisting of equal parts d-nebivolol (+SRRR nebivolol) and l-nebivolol (-RSSS nebivolol).[1][2] This structural duality is central to its unique mechanism of action. Unlike many other β-blockers, the therapeutic effects of nebivolol are not solely attributable to β-adrenoceptor antagonism but are a composite of the distinct pharmacological activities of its two enantiomers.[1][2]

The d-enantiomer is a potent and highly selective β1-adrenergic receptor antagonist, responsible for the drug's effects on heart rate and myocardial contractility.[1][2][3] Conversely, the l-enantiomer possesses minimal β-blocking activity but plays a crucial role in stimulating endothelial nitric oxide synthase (eNOS), leading to nitric oxide (NO)-mediated vasodilation.[1][2][3] This dual mechanism of action contributes to nebivolol's favorable hemodynamic profile, which includes reductions in blood pressure and heart rate, with preservation of cardiac output and improvements in endothelial function.[4][5][6]

Distinct Pharmacological Profiles of d-Nebivolol and l-Nebivolol

The cardiovascular effects of racemic nebivolol are a result of the synergistic interplay between its d- and l-enantiomers. Understanding the individual contributions of each is paramount for appreciating its clinical utility and for guiding future drug development efforts.

d-Nebivolol: The β1-Adrenergic Receptor Antagonist

The primary role of d-nebivolol is the selective blockade of β1-adrenergic receptors in the heart.[1][2][3] This action leads to a reduction in heart rate, myocardial contractility, and blood pressure, particularly during exercise.[7]

-

Mechanism of Action: d-Nebivolol competitively inhibits the binding of catecholamines (e.g., norepinephrine, epinephrine) to β1-receptors on cardiac myocytes. This antagonism of the sympathetic nervous system's effects on the heart results in a negative chronotropic (decreased heart rate) and inotropic (decreased contractility) effect.

-

Cardiovascular Effects:

-

Heart Rate Reduction: The effect of nebivolol on heart rate is almost exclusively exerted by the d-enantiomer.[1][2]

-

Blood Pressure Lowering: d-Nebivolol contributes to the overall antihypertensive effect of the racemic mixture, primarily by reducing cardiac output.[1][2]

-

Anti-arrhythmic Potential: By suppressing adrenergic stimulation of the heart, d-nebivolol may also possess anti-arrhythmic properties.[3]

-

l-Nebivolol: The Nitric Oxide-Mediated Vasodilator

l-Nebivolol is the key contributor to nebivolol's vasodilatory properties, a feature that sets it apart from many other β-blockers.[1][2][3] This effect is mediated through the stimulation of NO production in the vascular endothelium.

-

Mechanism of Action: l-Nebivolol stimulates endothelial nitric oxide synthase (eNOS) through a pathway that is thought to involve β3-adrenergic receptor agonism.[3][4][8] This leads to an increased production of NO, a potent vasodilator. NO diffuses to adjacent vascular smooth muscle cells, activating guanylate cyclase, which in turn increases cyclic guanosine monophosphate (cGMP) levels, resulting in smooth muscle relaxation and vasodilation.[9] Furthermore, l-nebivolol may also increase NO availability by inhibiting eNOS uncoupling and reducing oxidative stress.[1][2]

-

Cardiovascular Effects:

-

Vasodilation and Reduced Peripheral Resistance: The NO-mediated vasodilation caused by l-nebivolol leads to a decrease in systemic vascular resistance, contributing significantly to the blood pressure-lowering effect of racemic nebivolol.[1][5][6]

-

Improved Endothelial Function: By promoting NO bioavailability, l-nebivolol can improve endothelial function, which is often impaired in cardiovascular diseases like hypertension.[10][11]

-

Enhanced Cardiac Function: The reduction in afterload due to vasodilation can lead to an improvement in left ventricular function and stroke volume.[12][13]

-

Comparative Analysis of Cardiovascular Effects

The distinct actions of d- and l-nebivolol culminate in a unique hemodynamic profile for the racemic mixture. While both enantiomers contribute to blood pressure reduction, they do so through different mechanisms that act in synergy.[1][2]

| Cardiovascular Parameter | d-Nebivolol | l-Nebivolol | Racemic Nebivolol (d,l-Nebivolol) |

| Heart Rate | ↓↓↓[1][2][7] | No significant effect[7][13] | ↓↓↓[12][14] |

| Blood Pressure | ↓[1][2] | ↓[1][2] | ↓↓↓[12][14] |

| Cardiac Output | ↓ | ↑ (due to afterload reduction) | Maintained or slightly increased[13][14][15] |

| Systemic Vascular Resistance | No direct effect | ↓↓↓[1][5] | ↓↓[5][15] |

| Endothelial Function (NO release) | No direct effect | ↑↑↑[1][2][3] | ↑↑[10][11] |

| Left Ventricular Function | May decrease | May improve | Improved[12][13] |

Table 1: Comparative Cardiovascular Effects of Nebivolol Enantiomers and the Racemic Mixture.

Mechanistic Pathways and Experimental Workflows

Signaling Pathways

The distinct signaling pathways of d- and l-nebivolol are crucial to their differential effects.

Caption: Signaling pathways of d-nebivolol and l-nebivolol.

Experimental Protocols

A common method to evaluate the β-blocking activity of d-nebivolol is to measure the inhibition of exercise-induced tachycardia.

Protocol: Exercise Stress Test

-

Subject Preparation: Healthy volunteers or patients are recruited. Baseline heart rate and blood pressure are recorded.

-

Drug Administration: Subjects are administered d-nebivolol, l-nebivolol, racemic nebivolol, placebo, or a comparator drug (e.g., atenolol) in a randomized, double-blind, crossover design.[7]

-

Exercise Protocol: A standardized exercise protocol (e.g., treadmill or cycle ergometer) is performed at specific time points after drug administration (e.g., 3 and 24 hours).[7]

-

Data Collection: Heart rate and systolic blood pressure are continuously monitored during exercise.

-

Analysis: The increase in heart rate and blood pressure from baseline at peak exercise is calculated for each treatment arm. The percentage inhibition of the exercise-induced tachycardia is determined.

Forearm venous occlusion plethysmography is a standard technique to assess the effects of l-nebivolol on endothelial function.

Protocol: Forearm Blood Flow Measurement

-

Subject Preparation: A brachial artery catheter is inserted for drug infusion, and forearm blood flow is measured using a strain-gauge plethysmograph.

-

Drug Infusion: Increasing doses of acetylcholine (an endothelium-dependent vasodilator) are infused to assess stimulated NO release. Sodium nitroprusside (an endothelium-independent vasodilator) is used as a control. N(G)-monomethyl-L-arginine (L-NMMA), an eNOS inhibitor, can be co-infused to confirm the role of NO.[9][10]

-

Treatment Periods: The protocol is performed at baseline and after treatment with l-nebivolol, racemic nebivolol, or a comparator drug.[10]

-

Data Collection: Forearm blood flow is measured at each infusion dose.

-

Analysis: The dose-response curve of forearm blood flow to acetylcholine is constructed. An upward shift in the curve indicates improved endothelium-dependent vasodilation.

Caption: Experimental workflow for assessing enantiomer effects.

Conclusion and Future Directions

The distinct pharmacological properties of d-nebivolol and l-nebivolol provide a clear example of the importance of stereochemistry in drug action. The β1-blocking effects of d-nebivolol, combined with the NO-mediated vasodilating and endothelial-protective effects of l-nebivolol, result in a unique cardiovascular profile for the racemic mixture.[1][2] This synergy allows for effective blood pressure control while maintaining cardiac output and potentially offering additional benefits for endothelial health.[15][16]

Future research should continue to explore the precise molecular mechanisms underlying the effects of l-nebivolol, particularly its interaction with the β3-adrenergic receptor and its impact on oxidative stress. Further clinical studies are also warranted to fully elucidate the long-term cardiovascular benefits of nebivolol's unique dual mechanism of action in various patient populations.

References

- Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol. (n.d.). Google Scholar.

- Different Pharmacological Properties of Two Enantiomers in a Unique β‐Blocker, Nebivolol. (n.d.). Google Scholar.

- Pharmacology of nebivolol. (1999). PubMed.

- Different Pharmacological Properties of Two Enantiomers in a Unique β-Blocker, Nebivolol. (2007). Semantic Scholar.

- Nebivolol: impact on cardiac and endothelial function and clinical utility. (2012). PubMed Central.

- Effects of D-nebivolol and L-nebivolol on left ventricular systolic and diastolic function: comparison with D-L-nebivolol and atenolol. (1993). PubMed.

- Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure. (1998). PubMed.

- Nebivolol Reverses Endothelial Dysfunction in Essential Hypertension. (2001). Circulation.

- Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker. (2005). PubMed.

- Nebivolol: a novel beta-blocker with nitric oxide-induced vasodilatation. (2006). Vascular Health and Risk Management.

- Nebivolol: A Novel Beta-Blocker with Nitric Oxide-Induced Vasodilatation. (2006). PubMed Central.

- Central Hemodynamics in Prehypertension: Effect of the β-Adrenergic Antagonist Nebivolol. (2012). The Journal of Clinical Hypertension.

- Nebivolol: endothelium-mediated vasodilating effect. (2001). PubMed.

- A review of the safety and efficacy of nebivolol in the mildly hypertensive patient. (2009). PubMed Central.

- Effects of Nebivolol on Endothelial Function and Exercise Parameters in Patients with Slow Coronary Flow. (2013). PubMed Central.

- Hemodynamic effects of nebivolol at rest and on exertion in patients with heart failure. (n.d.). Europe PMC.

- (PDF) Nebivolol: Impact on cardiac and endothelial function and clinical utility. (2012). ResearchGate.

- Nebivolol: haemodynamic effects and clinical significance of combined beta-blockade and nitric oxide release. (2010). PubMed.

Sources

- 1. Different pharmacological properties of two enantiomers in a unique beta-blocker, nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. prografika.cl [prografika.cl]

- 3. researchgate.net [researchgate.net]

- 4. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nebivolol: pharmacologic profile of an ultraselective, vasodilatory beta1-blocker - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nebivolol: haemodynamic effects and clinical significance of combined beta-blockade and nitric oxide release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nebivolol: comparison of the effects of dl-nebivolol, d-nebivolol, l-nebivolol, atenolol, and placebo on exercise-induced increases in heart rate and systolic blood pressure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Page loading... [guidechem.com]

- 9. Nebivolol: endothelium-mediated vasodilating effect - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ahajournals.org [ahajournals.org]

- 11. Effects of Nebivolol on Endothelial Function and Exercise Parameters in Patients with Slow Coronary Flow - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacology of nebivolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Effects of D-nebivolol and L-nebivolol on left ventricular systolic and diastolic function: comparison with D-L-nebivolol and atenolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hemodynamic effects of nebivolol at rest and on exertion in patients with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. A review of the safety and efficacy of nebivolol in the mildly hypertensive patient - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of Nebivolol Hydrochloride on Endothelial Function

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Beyond Beta-Blockade

Endothelial dysfunction is a foundational element in the pathogenesis of numerous cardiovascular diseases, including hypertension, atherosclerosis, and heart failure.[1][2][3][4] Characterized by a reduction in the bioavailability of vasodilators, particularly nitric oxide (NO), it represents a critical therapeutic target.[1][3] Nebivolol hydrochloride, a third-generation beta-blocker, distinguishes itself from its predecessors through a unique pharmacological profile that extends beyond simple β1-adrenergic receptor antagonism.[1][2][3][5][6][7] This guide provides a detailed examination of the molecular mechanisms underpinning nebivolol's beneficial effects on endothelial function, offering field-proven insights and methodologies for its investigation.

Part I: The Duality of Nebivolol's Pharmacological Action

Nebivolol is administered as a racemic mixture of two enantiomers, d-nebivolol and l-nebivolol, each contributing distinct actions that synergize to produce its unique clinical profile.[1][8]

-

Selective β1-Adrenergic Receptor Blockade: The primary action of the d-enantiomer is its high selectivity for β1-adrenergic receptors, predominantly located in the heart.[1][6][8] This blockade results in the classic therapeutic effects of beta-blockers: a reduction in heart rate and myocardial contractility, which lowers blood pressure and cardiac workload.[6]

-

Endothelium-Mediated Vasodilation: The l-enantiomer is principally responsible for nebivolol's vasodilatory properties.[1][8] Unlike traditional beta-blockers, this enantiomer stimulates the endothelial L-arginine/nitric oxide pathway, leading to vasodilation and an improvement in endothelial function.[1][2][6] This dual mechanism sets nebivolol apart, allowing it to lower blood pressure not only by reducing cardiac output but also by decreasing peripheral vascular resistance through active vasodilation.[5][6][9]

Part II: Core Mechanisms of Action on the Vascular Endothelium

Nebivolol's salutary effects on the endothelium are not attributable to a single mechanism but rather a confluence of interconnected pathways that enhance nitric oxide bioavailability and reduce oxidative stress.

β3-Adrenergic Receptor Agonism and Nitric Oxide Synthase (eNOS) Activation

The cornerstone of nebivolol's vasodilatory effect is its agonist activity at the β3-adrenergic receptor on endothelial cells, an action primarily mediated by the l-enantiomer.[1][10][11][12] This interaction initiates a signaling cascade that culminates in the production of nitric oxide.

Signaling Pathway:

-

Receptor Binding: L-nebivolol binds to and activates β3-adrenergic receptors on the endothelial cell membrane.[10][12]

-

eNOS Activation: This activation leads to the stimulation of endothelial nitric oxide synthase (eNOS).[12][13] Studies suggest this involves phosphorylation of the eNOS enzyme, a critical step for its activation.[10]

-

NO Production: Activated eNOS catalyzes the conversion of L-arginine to L-citrulline and nitric oxide.[1][3]

-

Vasodilation: NO, a potent vasodilator, diffuses from the endothelium to adjacent vascular smooth muscle cells, where it activates guanylate cyclase, leading to cGMP-mediated relaxation and vasodilation.[1]

Caption: Nebivolol's β3-receptor-mediated NO signaling pathway.

Potent Antioxidant Properties

Endothelial dysfunction is intrinsically linked to oxidative stress, where an excess of reactive oxygen species (ROS), such as superoxide anions (O₂⁻), impairs vascular health.[1][14] ROS can directly scavenge NO, forming peroxynitrite, thereby reducing NO bioavailability and promoting inflammation and cellular damage.[1] Nebivolol counters this through multifaceted antioxidant actions.

-

Direct ROS Scavenging: The nebivolol molecule itself, including both enantiomers, possesses the ability to directly scavenge ROS, thereby protecting NO from oxidative inactivation.[1][8][15][16] This is a receptor-independent effect.[1][8]

-

Inhibition of ROS Production: Nebivolol has been shown to inhibit NADPH oxidase, a major enzymatic source of superoxide in endothelial cells.[1][3][11] By reducing the production of O₂⁻, nebivolol preserves the local concentration of NO.

-

Prevention of eNOS Uncoupling: In states of high oxidative stress or substrate/cofactor deficiency, eNOS can become "uncoupled," producing superoxide instead of NO. Nebivolol helps prevent this pathological shift, maintaining the enzyme's function as an NO producer.[1][3][11][16]

Caption: Nebivolol's multifaceted antioxidant mechanisms.

Modulation of the Asymmetric Dimethylarginine (ADMA) System

Asymmetric dimethylarginine (ADMA) is an endogenous competitive inhibitor of all nitric oxide synthase isoforms.[17][18] Elevated plasma levels of ADMA are strongly correlated with endothelial dysfunction and cardiovascular risk.[17] Nebivolol favorably modulates this system.

-

Upregulation of DDAH2: Nebivolol has been shown to increase the expression and activity of dimethylarginine dimethylaminohydrolase 2 (DDAH2), the primary enzyme responsible for degrading ADMA in endothelial cells.[19][20]

-

Reduced ADMA Levels: By enhancing ADMA catabolism, nebivolol effectively lowers intracellular and circulating levels of this eNOS inhibitor.[19][20] This action relieves the inhibition on eNOS, further contributing to increased NO production.[20]

Part III: Methodologies for Assessing Nebivolol's Endothelial Effects

Validating the endothelial effects of nebivolol requires robust and reproducible experimental protocols. The following methodologies are standard in the field for assessing endothelial function in both clinical and preclinical settings.

In Vivo Assessment: Flow-Mediated Dilation (FMD)

FMD is a non-invasive ultrasound technique that measures the dilation of a conduit artery (typically the brachial artery) in response to a temporary increase in blood flow and shear stress, a stimulus that is largely NO-dependent.[21][22][23] It serves as a key surrogate marker of endothelial health.[21]

Detailed Step-by-Step Protocol for Brachial Artery FMD:

-

Subject Preparation: The subject should rest supine for at least 20 minutes in a quiet, temperature-controlled room.[23] Ensure the subject has fasted and abstained from caffeine, alcohol, smoking, and vigorous exercise for at least 12 hours prior to the measurement.[23]

-

Baseline Imaging:

-

Position a high-frequency linear array ultrasound transducer (≥7.5 MHz) longitudinally over the brachial artery, 2-10 cm above the antecubital fossa.[22][24]

-

Obtain a clear image showing the anterior and posterior walls of the artery (the "double lines").[22]

-

Record a continuous B-mode video of the artery diameter and a synchronized, Doppler-gated signal of blood flow velocity for at least 30-60 seconds to establish a stable baseline.[23]

-

-

Induction of Reactive Hyperemia:

-

Post-Occlusion Imaging:

-

Rapidly deflate the cuff after 5 minutes. This causes a surge of blood flow (reactive hyperemia) through the brachial artery.

-

Continue recording the B-mode video and Doppler signal for at least 3 minutes post-deflation to capture the peak arterial diameter.[25]

-

-

Data Analysis:

-

Using specialized edge-detection software, measure the brachial artery diameter frame-by-frame.

-

The baseline diameter is the average diameter during the last 30 seconds of the baseline recording.

-

The peak diameter is the largest diameter measured after cuff deflation.

-

FMD is calculated as the percentage change from baseline: FMD (%) = [(Peak Diameter - Baseline Diameter) / Baseline Diameter] x 100[24]

-

Caption: Standardized workflow for Flow-Mediated Dilation (FMD) assessment.

In Vitro Assessment of Nitric Oxide Production

Direct measurement of NO production in endothelial cells (e.g., HUVECs) following treatment with nebivolol provides mechanistic validation.

Protocol for Fluorescent NO Detection using DAF-FM Diacetate:

-

Cell Culture: Culture HUVECs on glass-bottom dishes until they reach 80-90% confluency.

-

Pre-treatment: Treat cells with nebivolol (e.g., 1-10 µM) or vehicle control for the desired duration (e.g., 30 minutes to 24 hours) in serum-free media. In some experiments, co-incubation with antagonists like the β3-antagonist SR59230A can be performed to prove receptor specificity.[10][26]

-

Probe Loading: Wash the cells with a balanced salt solution (e.g., HBSS). Load the cells with 5 µM DAF-FM Diacetate probe for 30 minutes at 37°C.[27] This probe is non-fluorescent until it reacts with NO.

-

Stimulation (Optional): After loading, cells can be stimulated with an agonist like acetylcholine or bradykinin to assess stimulated NO release.

-

Imaging: Wash away excess probe. Acquire fluorescent images using a fluorescence microscope with appropriate filters (excitation/emission ~495/515 nm).

-

Quantification: Measure the mean fluorescence intensity per cell using image analysis software (e.g., ImageJ). An increase in fluorescence corresponds to an increase in NO production.

In Vitro Assessment of Oxidative Stress Markers

To quantify nebivolol's antioxidant effects, several key markers can be measured in cell lysates or culture media.[28]

Protocol for Cellular ROS Detection using Dihydroethidium (DHE):

-

Cell Culture & Treatment: Culture and treat endothelial cells with nebivolol and relevant controls (e.g., a pro-oxidant like Angiotensin II) as described above.

-

Probe Loading: Load cells with 5-10 µM DHE for 30 minutes at 37°C.[27] DHE specifically fluoresces red upon oxidation by superoxide.

-

Imaging: Wash cells and immediately image using a fluorescence microscope (excitation/emission ~518/605 nm).

-

Quantification: Measure the red fluorescence intensity. A decrease in fluorescence in nebivolol-treated cells compared to a pro-oxidant control indicates reduced superoxide production.

Protocol for Lipid Peroxidation (MDA) Assay:

-

Sample Preparation: Prepare cell lysates or collect plasma samples from in vivo studies.

-

TBARS Assay: The Thiobarbituric Acid Reactive Substances (TBARS) assay is a common method.[29]

-

Mix the sample with an acid solution (e.g., trichloroacetic acid) to precipitate proteins and release MDA.

-

Centrifuge and collect the supernatant.

-

Add thiobarbituric acid (TBA) reagent to the supernatant and heat at 95°C for 60 minutes. This forms a pink-colored MDA-TBA adduct.

-

Cool the samples and measure the absorbance at 532 nm using a spectrophotometer.

-

-

Quantification: Calculate the MDA concentration by comparing the absorbance to a standard curve generated with known concentrations of MDA.[29]

Part IV: Comparative Efficacy and Clinical Implications

A key aspect of nebivolol's profile is how its endothelial effects compare to other antihypertensive agents, particularly other beta-blockers.

Nebivolol vs. Other β-Blockers

Numerous studies have demonstrated the superiority of nebivolol in improving endothelial function compared to traditional, non-vasodilating β-blockers like atenolol and metoprolol.[30][31][32][33]

| Parameter | Nebivolol | Atenolol / Metoprolol | Key Findings |

| Flow-Mediated Dilation (FMD) | Significantly Increased [20][30][31] | No significant effect or smaller increase[30][31][34] | Nebivolol-based treatment reverses endothelial dysfunction, whereas atenolol with similar BP control does not.[30][31][32] |

| Nitric Oxide (NO) Release | Increased (both basal and stimulated)[30][31] | No effect[30][31] | The improvement in vasodilation with nebivolol is blocked by NOS inhibitors, confirming its NO-dependence.[9][30][31] |

| Oxidative Stress | Decreased (reduced plasma hydroperoxides, ox-LDL)[14] | No significant effect[14] | Nebivolol increases NO bioavailability partly by decreasing its oxidative inactivation.[14] |

| ADMA Levels | Decreased or Neutral [20][35] | Increased or Neutral [18][35] | Metoprolol treatment was associated with a significant increase in ADMA, a marker of endothelial dysfunction, while nebivolol was neutral or beneficial.[18][35] |

Clinical and Therapeutic Relevance

The ability of nebivolol to improve endothelial function has significant clinical implications. By restoring NO bioavailability and reducing oxidative stress, nebivolol may offer cardiovascular protection beyond blood pressure reduction alone.[30][31] These properties make it a compelling therapeutic option for patient populations where endothelial dysfunction is pronounced, such as those with hypertension, diabetes, and heart failure.[1][2][36] Furthermore, its unique vasodilatory mechanism may contribute to a better side-effect profile, including a lower incidence of erectile dysfunction compared to other beta-blockers.[9][37]

Conclusion

This compound is a pharmacologically distinct antihypertensive agent whose efficacy is rooted in a dual mechanism of action: selective β1-adrenergic blockade and potentiation of endothelial nitric oxide signaling. Through a combination of β3-adrenergic receptor agonism, direct and indirect antioxidant effects, and favorable modulation of the ADMA system, nebivolol actively improves endothelial function. This multifaceted profile distinguishes it from other beta-blockers and underscores its potential for providing enhanced vascular protection in the management of cardiovascular disease. Further research should continue to explore the long-term clinical outcomes associated with these unique endothelial effects.

References

- Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation. PubMed.

- Nebivolol: impact on cardiac and endothelial function and clinical utility. PubMed Central.

- Nebivolol: impact on cardiac and endothelial function and clinical utility. Semantic Scholar.

- Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation. PubMed.

- The effect of nebivolol on asymmetric dimethylarginine system in spontaneously hypertension rats. PubMed.

- Nebivolol Induces Nitric Oxide Release in the Heart Through Inducible Nitric Oxide Synthase Activation. Hypertension (AHA Journals).

- Effect of nebivolol and metoprolol treatments on serum asymmetric dimethylarginine levels in hypertensive patients with type 2 diabetes mellitus. Anadolu Kardiyoloji Dergisi.

- Nebivolol reduces asymmetric dimethylarginine in endothelial cells by increasing dimethylarginine dimethylaminohydrolase 2 (DDAH2) expression and activity. PubMed.

- Nebivolol: a multifaceted antioxidant and cardioprotectant in hypertensive heart disease. PubMed.

- Nebivolol Treatment Reduces Serum Levels of Asymmetric Dimethylarginine and Improves Endothelial Dysfunction in Essential Hypertensive Patients. ResearchGate.

- Nebivolol. Wikipedia.

- Antioxidant activity of nebivolol in the rat aorta. PubMed.

- Assessment of flow-mediated dilation in humans: a methodological and physiological guideline. American Journal of Physiology-Heart and Circulatory Physiology.

- Effect of nebivolol and metoprolol treatments on serum asymmetric dimethylarginine levels in hypertensive patients with type 2 diabetes mellitus. PubMed.

- Use of nebivolol for the treatment of endothelial dysfunction in patients with hypertension: the EDEN registry. PubMed.

- P-482: Membrane location of nebivolol contributes to antioxidant activity and endothelial nitric oxide release in Stroke-prone Hypertensive Rats. Oxford Academic.

- What is the mechanism of this compound?. Patsnap Synapse.

- Nebivolol: A Beta Blocker with A Twist - A Review of Its Distinctive Properties. Cureus.

- FMD measurements at Profil. Profil.

- Nebivolol versus other beta blockers in patients with hypertension and erectile dysfunction. Therapeutic Advances in Urology.

- Nebivolol Reverses Endothelial Dysfunction in Essential Hypertension. Circulation (AHA Journals).

- (PDF) Nebivolol: Impact on cardiac and endothelial function and clinical utility. ResearchGate.

- Nebivolol reverses endothelial dysfunction in essential hypertension: a randomized, double-blind, crossover study. PubMed.

- Effects of nebivolol versus other antihypertensive drugs on the endothelial dysfunction in patients with essential hypertension. PubMed.

- Nebivolol: impact on cardiac and endothelial function and clinical utility. Dove Medical Press.

- Nebivolol Reverses Endothelial Dysfunction in Essential Hypertension. American Heart Association Journals.

- Effect of Nebivolol on Endothelial Dysfunction in Coronary Artery Disease Patients -An Open Label Randomized Controlled Clinical. Semantic Scholar.

- Oxidative stress markers in plasma and vascular endothelial cells. ResearchGate.

- EXPERT-CONSENSUS AND EVIDENCE-BASED GUIDELINES FOR THE ASSESSMENT OF FLOW MEDIATED DILATION (FMD) IN HUMANS. UCL Discovery.

- Effects of nebivolol versus other antihypertensive drugs on the endothelial dysfunction in patients with essential hypertension. PubMed Central.

- Flow Mediated Dilation FMD Presentation. University of Colorado.

- Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. MDPI.

- Nebivolol: A Highly Selective βI-Adrenergic Receptor Blocker That Causes Vasodilation by Increasing Nitric Oxide. Cardiovascular Therapeutics.

- Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. PubMed.

- Nebivolol, But Not Metoprolol, Treatment Improves Endothelial Fibrinolytic Capacity in Adults With Elevated Blood Pressure. Journal of the American Heart Association.

- Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients. OUCI.

- Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test. JoVE.

- Oxidative Stress and New Pathogenetic Mechanisms in Endothelial Dysfunction: Potential Diagnostic Biomarkers and Therapeutic Targets. PubMed Central.

- Pharmacology of Nebivolol ; Overview, Pharmacokinetics, Mechanism of action, Uses, Effects. YouTube.

- Full article: Nebivolol: impact on cardiac and endothelial function and clinical utility. Taylor & Francis Online.

- Endothelial cell protein markers of oxidative stress and inflammation. ResearchGate.

- Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. NCBI Bookshelf.

- Nebivolol: impact on cardiac and endothelial function and clinical utility. PubMed.

Sources

- 1. Nebivolol: impact on cardiac and endothelial function and clinical utility - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Nebivolol: impact on cardiac and endothelial function and clinical utility | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Nebivolol: impact on cardiac and endothelial function and clinical utility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nebivolol - Wikipedia [en.wikipedia.org]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. ijpsjournal.com [ijpsjournal.com]

- 8. tandfonline.com [tandfonline.com]

- 9. berlin-chemie.ru [berlin-chemie.ru]

- 10. ahajournals.org [ahajournals.org]

- 11. dovepress.com [dovepress.com]

- 12. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma from Preeclamptic Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Nebivolol Increases Nitric Oxide Synthase via β3 Adrenergic Receptor in Endothelial Cells Following Exposure to Plasma … [ouci.dntb.gov.ua]

- 14. Nebivolol decreases oxidative stress in essential hypertensive patients and increases nitric oxide by reducing its oxidative inactivation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Antioxidant activity of nebivolol in the rat aorta - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. The effect of nebivolol on asymmetric dimethylarginine system in spontaneously hypertension rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. anatoljcardiol.com [anatoljcardiol.com]

- 19. Nebivolol reduces asymmetric dimethylarginine in endothelial cells by increasing dimethylarginine dimethylaminohydrolase 2 (DDAH2) expression and activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. journals.physiology.org [journals.physiology.org]

- 22. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 23. Video: Ultrasound Assessment of Endothelial Function: A Technical Guideline of the Flow-mediated Dilation Test [jove.com]

- 24. profil.com [profil.com]

- 25. mcw.edu [mcw.edu]

- 26. Nebivolol induces nitric oxide release in the heart through inducible nitric oxide synthase activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits - Measuring Oxidants and Oxidative Stress in Biological Systems - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 28. Oxidative Stress and New Pathogenetic Mechanisms in Endothelial Dysfunction: Potential Diagnostic Biomarkers and Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Oxidative stress assays and oxidative stress markers | Abcam [abcam.com]

- 30. ahajournals.org [ahajournals.org]

- 31. Nebivolol reverses endothelial dysfunction in essential hypertension: a randomized, double-blind, crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. ahajournals.org [ahajournals.org]

- 33. ahajournals.org [ahajournals.org]

- 34. Effects of nebivolol versus other antihypertensive drugs on the endothelial dysfunction in patients with essential hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Effect of nebivolol and metoprolol treatments on serum asymmetric dimethylarginine levels in hypertensive patients with type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 36. Use of nebivolol for the treatment of endothelial dysfunction in patients with hypertension: the EDEN registry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 37. Nebivolol versus other beta blockers in patients with hypertension and erectile dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

Molecular structure and chemical properties of Nebivolol hydrochloride

An In-Depth Technical Guide to the Molecular Structure and Chemical Properties of Nebivolol Hydrochloride

Authored by a Senior Application Scientist

This guide provides a detailed exploration of this compound, a third-generation beta-blocker renowned for its unique pharmacological profile. We will dissect its complex molecular architecture, delve into its physicochemical properties, and outline the analytical methodologies crucial for its characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important cardiovascular therapeutic agent.

The Architectural Uniqueness of the Nebivolol Molecule

Unlike conventional beta-blockers, nebivolol's structure is a significant departure, featuring four chiral centers that give rise to a complex mixture of stereoisomers. This structural intricacy is not a mere chemical curiosity; it is fundamental to its dual mechanism of action.

Stereochemistry: A Tale of Two Enantiomers

Nebivolol is administered as a racemic mixture of two enantiomers: d-Nebivolol (or (S,R,R,R)-Nebivolol) and l-Nebivolol (or (R,S,S,S)-Nebivolol). While chemically similar, their three-dimensional arrangements are mirror images, leading to distinct pharmacological activities.

-

d-Nebivolol: This enantiomer is the primary contributor to the drug's potent and highly selective β1-adrenergic receptor blockade. Its specific spatial conformation allows for high-affinity binding to the β1 receptor, outcompeting endogenous catecholamines like norepinephrine.

-

l-Nebivolol: This enantiomer is largely responsible for the drug's novel vasodilatory effects. It stimulates endothelial Nitric Oxide Synthase (eNOS), leading to increased production of nitric oxide (NO), a potent vasodilator. This effect is independent of its beta-blocking activity.

This stereospecific division of labor is a hallmark of nebivolol, setting it apart from its predecessors and contributing to its favorable hemodynamic profile.

Key Functional Groups and Their Influence

The nebivolol molecule is characterized by several key functional groups that dictate its chemical behavior and physiological interactions:

-

Two Chromane Moieties: These bicyclic ether structures form the core scaffold of the molecule.

-

Secondary Amine: The nitrogen atom in the side chain is basic and is the site of protonation to form the hydrochloride salt. This is crucial for the drug's solubility and formulation.

-

Two Hydroxyl Groups: These alcohol groups can participate in hydrogen bonding, a key interaction at the receptor binding site.

-

Fluorine Atoms: The presence of fluorine on one of the chromane rings enhances the molecule's lipophilicity and can influence its metabolic stability and receptor binding affinity.

The interplay of these features results in a molecule finely tuned for its dual therapeutic roles.

Physicochemical Properties and Formulation Considerations

A thorough understanding of a drug's chemical properties is paramount for formulation development, analytical method design, and predicting its behavior in physiological systems.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Significance |

| Molecular Formula | C22H25F2NO4 · HCl | Defines the elemental composition and molecular weight. |

| Molecular Weight | 441.9 g/mol | Crucial for all stoichiometric calculations and dose-to-mass conversions. |

| pKa | 9.64 | Indicates the molecule is a weak base. At physiological pH (7.4), it will be predominantly in its protonated, cationic form, which is essential for solubility. |

| Melting Point | Approx. 227-230 °C | A key parameter for identity confirmation and purity assessment; indicates a stable crystalline solid. |

| Solubility | Sparingly soluble in water; Soluble in methanol, ethanol, and DMSO. | The hydrochloride salt form significantly improves aqueous solubility compared to the free base, enabling oral formulation. Solubility in organic solvents is critical for chromatographic analysis. |

| LogP (Octanol-Water) | 3.13 | This value indicates high lipophilicity, allowing the drug to readily cross cell membranes to reach its target receptors. |

The Role of the Hydrochloride Salt

Nebivolol is formulated as a hydrochloride salt to overcome the poor aqueous solubility of the free base. The protonation of the secondary amine by hydrochloric acid yields a water-soluble salt, which is essential for achieving adequate bioavailability upon oral administration. This is a common and effective strategy in pharmaceutical development for basic drug molecules.

Mechanism of Action: A Dual-Pronged Approach

Nebivolol's clinical efficacy stems from its unique ability to combine two distinct pharmacological actions. This dual mechanism is a direct consequence of its unique stereochemistry.

Pathway Visualization

The diagram below illustrates the separate but complementary pathways initiated by the d- and l-enantiomers of nebivolol.

Caption: Dual mechanism of Nebivolol enantiomers.

As depicted, the d-enantiomer provides the traditional beta-blocking effect by selectively antagonizing β1 receptors in cardiac tissue. This leads to a decrease in heart rate, cardiac contractility, and ultimately, blood pressure. Concurrently, the l-enantiomer promotes vasodilation by stimulating the production of nitric oxide in the vascular endothelium, which reduces systemic vascular resistance.

Analytical Characterization: Protocols and Methodologies

Rigorous analytical testing is essential to confirm the identity, purity, and quality of this compound. High-Performance Liquid Chromatography (HPLC) is the cornerstone of this analysis.

Standard Workflow for HPLC Analysis

The following diagram outlines a typical workflow for the quality control analysis of a Nebivolol HCl drug substance.

Caption: Standard HPLC workflow for Nebivolol HCl analysis.

Protocol: Isocratic HPLC Method for Purity and Assay

This protocol describes a robust, self-validating isocratic HPLC method for determining the purity and assay of this compound. The system suitability checks ensure the validity of the results for each run.

Objective: To quantify Nebivolol HCl and separate it from potential impurities.

1. Instrumentation and Materials:

-

HPLC system with UV detector

-

C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size)

-

This compound Reference Standard

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Potassium dihydrogen phosphate (analytical grade)

-

Orthophosphoric acid (analytical grade)

-

Deionized water

2. Chromatographic Conditions:

-

Mobile Phase: A filtered and degassed mixture of a phosphate buffer and an organic solvent (e.g., Acetonitrile:Methanol:Phosphate Buffer). A common ratio is 30:20:50 (v/v/v). The buffer is typically 25mM potassium dihydrogen phosphate, adjusted to pH 3.0 with orthophosphoric acid.

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30 °C

-

Detection Wavelength: 281 nm

-

Injection Volume: 20 µL

3. Preparation of Solutions:

-

Standard Solution (0.1 mg/mL): Accurately weigh about 10 mg of Nebivolol HCl Reference Standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

-

Sample Solution (0.1 mg/mL): Accurately weigh about 10 mg of the Nebivolol HCl sample into a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4. System Suitability Testing (Self-Validation):

-

Before sample analysis, perform five replicate injections of the Standard Solution.

-

Acceptance Criteria:

-

The relative standard deviation (RSD) of the peak areas must be ≤ 2.0%.

-

The tailing factor for the nebivolol peak must be ≤ 2.0.

-

The theoretical plates (column efficiency) must be ≥ 2000.

-

-

Causality: Failure to meet these criteria indicates a problem with the column, mobile phase, or instrument, and invalidates any subsequent sample data. The run must be aborted and the issue rectified.

5. Procedure:

-

Once the system suitability is confirmed, inject the sample solution in duplicate.

-

Record the chromatograms and integrate the peak areas.

-

The retention time of the major peak in the sample chromatogram should match that of the standard chromatogram.

6. Calculation:

-

Assay (%): (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100

-

Purity (%): (Area_Nebivolol / Sum_All_Areas) * 100

This detailed protocol provides a reliable framework for the routine analysis of this compound, with built-in checks to ensure the trustworthiness of the generated data.

References

- Munar, M. & T. (2008). Nebivolol: A Third-Generation β-Adrenergic Blocker. Medscape. [Link]

- National Center for Biotechnology Information (2024). This compound. PubChem Compound Summary for CID 178351. [Link]

- DrugBank Online (2024). Nebivolol. [Link]

- Dongre, V. G., Shah, S. B., Karmuse, P. P., Phadke, M., & Jadhav, V. K. (2008). Impurity profile: this compound. Journal of Pharmaceutical and Biomedical Analysis, 46(1), 69–80. [Link]

- WebMD. BYSTOLIC- this compound tablet. [Link]

Navigating Nebivolol's Preclinical Journey: A Technical Guide to its Pharmacokinetics and Metabolism

For: Researchers, scientists, and drug development professionals

Introduction: Beyond Beta-Blockade

Nebivolol represents a third generation of β-adrenergic receptor antagonists, distinguished by a unique pharmacological profile that extends beyond simple β1-receptor selectivity.[1][2][3] It is administered as a racemic mixture of d- and l-enantiomers, with the d-enantiomer primarily responsible for the potent and selective β1-blockade.[4] Uniquely, the l-enantiomer contributes to a nitric oxide (NO)-mediated vasodilation, an effect that sets nebivolol apart from its predecessors and contributes to its hemodynamic profile.[2][4] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this dual-action compound in preclinical models is paramount for predicting its clinical behavior, optimizing drug delivery, and ensuring a comprehensive safety assessment. This guide provides an in-depth examination of nebivolol's pharmacokinetic and metabolic landscape in key preclinical species, grounded in field-proven methodologies and experimental rationale.

Section 1: The Pharmacokinetic Profile - A Tale of Two Enantiomers

The journey of nebivolol through a biological system is complex, characterized by stereoselectivity and significant first-pass metabolism. Preclinical studies, primarily in rodents and canines, have been instrumental in elucidating these characteristics.

Absorption and Bioavailability

Nebivolol's oral bioavailability is notably low and variable, a fact largely attributed to extensive first-pass metabolism in the gut and liver.[5] In rats, the low bioavailability is specifically linked to significant pre-systemic loss within the gut as well as limited intestinal permeability.[5] Peak plasma concentrations (Tmax) are generally observed between 1.5 to 4 hours post-administration in preclinical models and humans.[2]

-

Experimental Insight: The Everted Gut Sac Model The causality behind nebivolol's poor absorption can be investigated using the everted rat gut sac model. This ex vivo technique is a cornerstone for assessing intestinal permeability and metabolism. By everting a segment of the small intestine, the mucosal surface, which is the primary site of absorption, faces outwards into the incubation medium. This setup allows for the direct measurement of a compound's transport from the mucosal (outer) side to the serosal (inner) side, mimicking the process of absorption into the bloodstream.[6][7] Studies with nebivolol using this model have demonstrated that only a very small fraction of the drug (around 0.1%) crosses the gut wall, with no significant difference between the enantiomers at this stage.[5] This provides direct evidence that poor permeability is a key factor in its low oral bioavailability.

Distribution

Once absorbed, nebivolol is extensively distributed throughout the body, a property reflected by its large volume of distribution (Vd). It is highly bound to plasma proteins, approximately 98%, with albumin being the primary binding partner.[2] This high degree of protein binding means that only a small fraction of the drug is free in the circulation to exert its pharmacological effects or be eliminated.

Enantioselective Pharmacokinetics

A critical aspect of nebivolol's pharmacokinetics is its stereoselectivity. In preclinical models such as rats, the l-nebivolol enantiomer consistently shows a significantly greater clearance and volume of distribution compared to the d-enantiomer.[8][9] Consequently, the plasma levels (Cmax and AUC) of l-nebivolol are markedly lower than those of the d-enantiomer following administration of the racemate.[8] This enantioselective behavior is crucial, as the two enantiomers have distinct pharmacological roles.

Quantitative Pharmacokinetic Parameters in Preclinical Models

Quantitative data from preclinical studies provide the foundation for pharmacokinetic modeling and dose selection for later-stage trials. The following tables summarize key pharmacokinetic parameters for nebivolol in rats and dogs.

Table 1: Enantioselective Pharmacokinetic Parameters of Nebivolol in Rats (Intravenous Administration)

| Parameter | d-Nebivolol (3 mg/kg) | l-Nebivolol (3 mg/kg) | d-Nebivolol (10 mg/kg) | l-Nebivolol (10 mg/kg) | Data Source(s) |

| Cmax (ng/mL) | 487 ± 45 | 239 ± 25 | 1654 ± 201 | 789 ± 98 | [8] |

| AUC (ng·h/mL) | 321 ± 33 | 114 ± 15 | 1098 ± 134 | 456 ± 65 | [8] |

| Clearance (Cl) (L/h/kg) | 9.5 ± 1.0 | 27.1 ± 3.8 | 9.2 ± 1.1 | 22.5 ± 3.4 | [8] |

| Volume of Distribution (Vdss) (L/kg) | 20.3 ± 2.5 | 45.8 ± 7.1 | 18.9 ± 2.6 | 40.1 ± 6.8 | [8] |

Data presented as mean ± S.E.M. from a study in normotensive Wistar rats.

Table 2: Pharmacokinetic Parameters of Nebivolol in Beagle Dogs (Oral Administration)

| Parameter | 2.5 mg/kg (Single Dose) | 10 mg/kg (Single Dose) | 40 mg/kg (Single Dose) | 2.5 mg/kg (Repeated Dose) | Data Source(s) |

| Cmax (ng/mL) | 14.5 ± 4.0 | 67.6 ± 18.3 | 186 ± 62 | 21.1 ± 6.2 | [10] |

| Tmax (h) | 2.5 ± 1.0 | 1.5 ± 0.6 | 1.8 ± 0.5 | 2.5 ± 1.0 | [10] |

| AUC₀₋₂₄h (ng·h/mL) | 76.1 ± 7.4 | 322 ± 112 | 1086 ± 214 | 99.0 ± 14.0 | [10] |

| Half-life (t½) (h) | 2.67 ± 0.72 | 3.55 ± 0.31 | 3.85 ± 0.90 | 2.47 ± 0.38 | [10] |

Data presented as mean ± S.D. from a twelve-month chronic oral toxicity study.

Section 2: The Metabolic Maze - Biotransformation of Nebivolol

Nebivolol undergoes extensive hepatic metabolism, which is the primary driver of its clearance from the body. The metabolic pathways are complex and significantly influenced by genetic polymorphisms in metabolizing enzymes, particularly Cytochrome P450 2D6 (CYP2D6).[1][2]

Key Metabolic Pathways

The biotransformation of nebivolol proceeds through several key reactions:

-

Aromatic Hydroxylation: This is a major pathway, leading to the formation of pharmacologically active hydroxylated metabolites. The 4-hydroxy-nebivolol is a key active metabolite.[11]

-

Alicyclic Hydroxylation: Hydroxylation can also occur on the alicyclic rings of the molecule.

-

N-dealkylation: The removal of the alkyl group from the nitrogen atom results in inactive metabolites.[12]

-

Direct Glucuronidation: The parent drug and its hydroxylated metabolites can be conjugated with glucuronic acid, forming water-soluble glucuronides that are readily excreted. This is a major route of metabolism.[1][2]

The relative importance of these pathways can differ between species and is heavily dependent on the expression and activity of CYP enzymes. In humans, individuals are often categorized as extensive metabolizers (EMs) or poor metabolizers (PMs) of CYP2D6 substrates, which dramatically impacts nebivolol's pharmacokinetic profile.[1]

Diagram: Nebivolol Metabolic Pathways

Caption: Major Phase I and Phase II metabolic pathways of nebivolol.

Investigating Metabolic Stability: The Liver Microsome Assay

-

Rationale: To predict the rate of hepatic clearance of a drug candidate, an in vitro metabolic stability assay using liver microsomes is the industry-standard approach.[1][13] Liver microsomes are vesicles formed from the endoplasmic reticulum of liver cells and contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily. By incubating a compound with liver microsomes and necessary cofactors (like NADPH for CYP activity), one can measure the rate at which the parent drug is consumed. This provides a direct measure of intrinsic clearance (Clint), which is essential for predicting in vivo hepatic clearance and the drug's half-life.[13]

Section 3: Methodologies in Preclinical ADME Studies

This section provides a structured overview of the key experimental protocols used to generate the pharmacokinetic and metabolism data discussed.

Workflow for In Vitro Metabolic Stability Assessment

Caption: Standard workflow for a liver microsomal stability assay.

-

Detailed Protocol: Rat Liver Microsomal Stability Assay

-

Objective: To determine the in vitro metabolic stability (half-life, t½) and intrinsic clearance (Clint) of nebivolol using rat liver microsomes.

-

Materials:

-

Nebivolol stock solution (e.g., 1 mM in DMSO).

-

Pooled rat liver microsomes (RLM) (e.g., from male Sprague-Dawley rats).

-

Potassium phosphate buffer (100 mM, pH 7.4).

-

NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

-

Ice-cold acetonitrile (ACN) with an internal standard (IS) for reaction termination and protein precipitation.

-

96-well incubation plates, LC-MS/MS system.

-

-

Procedure:

-

Prepare the incubation mixture by adding buffer, RLM (e.g., to a final concentration of 0.5 mg/mL), and nebivolol (e.g., to a final concentration of 1 µM) to the wells of the incubation plate.

-

Pre-incubate the plate at 37°C for 5-10 minutes to allow the components to reach thermal equilibrium.

-

Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. A parallel incubation without NADPH serves as a negative control to check for non-enzymatic degradation.

-

At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), terminate the reaction in specific wells by adding an aliquot of the incubation mixture to a separate plate containing ice-cold ACN with IS.

-

Once all time points are collected, centrifuge the termination plate to pellet the precipitated proteins.

-

Transfer the supernatant to a new plate for analysis.

-

-

Analysis:

-

Analyze the samples by a validated LC-MS/MS method to determine the peak area ratio of nebivolol to the IS at each time point.[14][15]

-

Plot the natural logarithm of the percentage of nebivolol remaining versus incubation time.

-

The slope of the linear regression of this plot gives the elimination rate constant (k).

-

Calculate the half-life (t½) as 0.693/k.

-

Calculate intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein).

-

-

Protocol for In Vivo Pharmacokinetic Study in Rats

-

Objective: To determine the pharmacokinetic profile (Cmax, Tmax, AUC, Cl, Vd) of nebivolol in rats following a single intravenous (IV) or oral (PO) dose.

-

Animal Model: Male Wistar or Sprague-Dawley rats (e.g., 250-300g). Animals are typically cannulated in the jugular vein for blood sampling and/or the carotid artery or femoral vein for dosing.[16][17]

-

Dosing:

-

IV Administration: Administer nebivolol as a bolus dose via the cannulated vein. The vehicle should be a well-tolerated formulation, such as a solution containing propylene glycol or other solubilizing agents.[8]

-

PO Administration: Administer nebivolol via oral gavage. Suspensions using vehicles like hydroxypropyl methylcellulose (HPMC) are common.[16]

-

-

Blood Sampling:

-

Collect serial blood samples (e.g., 100-200 µL) from the jugular vein cannula at predetermined time points.

-

Typical time points might be: pre-dose, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose.[16]

-

Collect samples into tubes containing an anticoagulant (e.g., EDTA).

-

Centrifuge the blood samples to separate plasma, which is then stored at -80°C until analysis.

-

-

Bioanalysis:

-

Extract nebivolol (and any metabolites of interest) from the plasma samples, typically using protein precipitation or liquid-liquid extraction.

-

Quantify the drug concentration using a validated LC-MS/MS method.[14]

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration of nebivolol versus time.

-

Use non-compartmental analysis (NCA) software (e.g., Phoenix WinNonlin) to calculate key pharmacokinetic parameters:

-

Cmax (maximum plasma concentration) and Tmax (time to reach Cmax) are determined directly from the concentration-time data.

-

AUC (Area Under the Curve) is calculated using the trapezoidal rule.

-

Cl (Clearance) and Vd (Volume of Distribution) are calculated from the dose and AUC (for IV data).

-

t½ (Half-life) is determined from the terminal elimination phase of the concentration-time curve.

-

F% (Oral Bioavailability) is calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100.

-

-

Conclusion

The preclinical pharmacokinetic and metabolic evaluation of nebivolol reveals a molecule with complex but predictable characteristics. Its enantioselective disposition, extensive first-pass metabolism mediated primarily by CYP2D6, and low oral bioavailability due to poor gut permeability are defining features. The methodologies outlined in this guide—from in vitro microsomal stability assays to in vivo pharmacokinetic studies in rodent and non-rodent species—form the essential toolkit for drug development scientists. A thorough understanding of these preclinical ADME properties is not merely an academic exercise; it is a critical prerequisite for the successful translation of a promising molecule like nebivolol from the laboratory bench to the clinical bedside, ensuring that its unique dual mechanism of action can be harnessed safely and effectively.

References

- AxisPharm Laboratories. Microsomal Stability Assay & Protocol. AxisPharm Laboratories. URL: https://www.axispharm.com/adme/microsomal-stability-assay/

- Bertera, F., et al. (2014). Enantioselective pharmacokinetics and cardiovascular effects of nebivolol in L-NAME hypertensive rats. Hypertension Research. URL: https://www.

- ResearchGate. (n.d.). Kinetics of Nebivolol and its Active Metabolite After Single Dose Oral Administration of Nebivolol. ResearchGate. URL: https://www.researchgate.

- ResearchGate. (n.d.). Pharmacokinetics of nebivolol in the rat: Low oral absorption, loss in the gut and systemic stereoselectivity. ResearchGate. URL: https://www.researchgate.net/publication/257416301_Pharmacokinetics_of_nebivolol_in_the_rat_Low_oral_absorption_loss_in_the_gut_and_systemic_stereoselectivity

- Dixit, P., et al. (2012). Standardization of an ex vivo method for determination of intestinal permeability of drugs using everted rat intestine apparatus. Journal of Pharmacological and Toxicological Methods. URL: https://pubmed.ncbi.nlm.nih.gov/22107724/

- Barthe, L., et al. (1998). An improved everted gut sac as a simple and accurate technique to measure paracellular transport across the small intestine. European Journal of Drug Metabolism and Pharmacokinetics. URL: https://pubmed.ncbi.nlm.nih.gov/9725527/

- Sanaee, F., et al. (2014). Pharmacokinetics of nebivolol in the rat: low oral absorption, loss in the gut and systemic stereoselectivity. Biopharmaceutics & Drug Disposition. URL: https://pubmed.ncbi.nlm.nih.gov/24123594/

- Ghosh, C., et al. (2011). Optimization of Rat Liver Microsomal Stability Assay Using HPLC. Science Alert. URL: https://scialert.net/abstract/?doi=jpt.2011.1.13

- Hausner, E. A. (n.d.). Reviewer: EA Hausner, DVM. accessdata.fda.gov. URL: https://www.accessdata.fda.gov/drugsatfda_docs/nda/2007/021742s000_PharmR_P1.pdf

- Dastaviz, N., et al. (2013). Enhanced Permeability of Etoposide across Everted Sacs of Rat Small Intestine by Vitamin E-TPGS. Iranian Journal of Pharmaceutical Research. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3813071/

- ResearchGate. (n.d.). Standardization of an ex vivo method for determination of intestinal permeability of drugs using everted rat intestine apparatus. ResearchGate. URL: https://www.researchgate.

- protocols.io. (2025). In-Vivo Mouse and Rat PK Bioanalysis. URL: https://www.protocols.

- Creative Bioarray. (n.d.). Microsomal Stability Assay. URL: https://www.creative-bioarray.com/services/microsomal-stability-assay.htm

- Enamine. (n.d.). Hepatic Microsomal Stability (human, rat or mouse). URL: https://enamine.

- Talluri, M. V. N., et al. (2020). Development and validation of a bio-analytical method for simultaneous quantification of nebivolol and labetalol in aqueous humor and plasma using LC-MS/MS and its application to ocular pharmacokinetic studies. Journal of Chromatography B. URL: https://pubmed.ncbi.nlm.nih.gov/31862675/

- Silva, R., et al. (2022). New Data for Nebivolol after In Silico PK Study: Focus on Young Patients and Dosage Regimen. Pharmaceuticals. URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9415443/

- Springer Nature Experiments. (n.d.). Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. URL: https://experiments.springernature.com/articles/10.1007/978-1-60761-689-2_10

- Höcht, C., et al. (2013). Enantioselective pharmacokinetics and cardiovascular effects of nebivolol in L-NAME hypertensive rats. Hypertension Research. URL: https://pubmed.ncbi.nlm.nih.gov/24132009/

- MDPI. (n.d.). Developments in Methods for Measuring the Intestinal Absorption of Nanoparticle-Bound Drugs. URL: https://www.mdpi.com/1999-4923/12/10/961

- Wróbel, I., et al. (2022). Identification of the New Metabolite of Nebivolol Using Liquid Chromatography Coupled with High-Resolution Mass Spectrometry and Chemometrics. Molecules. URL: https://www.mdpi.com/1420-3049/27/3/763

- Van de Water, A., et al. (1998). Effect of nebivolol, a novel beta 1-selective adrenoceptor antagonist with vasodilating properties, on kidney function. Arzneimittelforschung. URL: https://pubmed.ncbi.nlm.nih.gov/9608878/

- Tatar, S., & Atmaca, S. (2007). REVERSE PHASE HPLC METHOD FOR DETERMINATION OF NEBIVOLOL IN PHARMACEUTICAL PREPARATIONS. FABAD Journal of Pharmaceutical Sciences. URL: https://dergipark.org.tr/en/pub/fabadeczacilik/issue/4222/58564

- ResearchGate. (n.d.). Clinical pharmacokinetics of nebivolol: a systematic review. ResearchGate. URL: https://www.researchgate.